molecular formula C12H18N2O2 B1471717 (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine CAS No. 1520743-26-3

(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine

Cat. No.: B1471717
CAS No.: 1520743-26-3
M. Wt: 222.28 g/mol
InChI Key: GELKKWSUNMADET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine (CID 81753988) is a chemical intermediate of significant interest in advanced medicinal chemistry and neuroscience research. This compound serves as a critical building block in the design and synthesis of novel dual-target therapeutics, particularly as a key chemical scaffold for developing ligands that simultaneously target the mu opioid receptor (MOR) and the dopamine D3 receptor (D3R) . Researchers are leveraging this structural motif to create innovative bivalent drugs that aim to provide effective analgesia through MOR partial agonism while potentially reducing the abuse liability and rewarding effects of opioids via D3R antagonism . This strategy represents a promising approach to addressing the ongoing opioid crisis by developing safer analgesics with diminished potential for addiction. The structure of the compound, which features a pyridinylmethanamine core linked through an ether to a tetrahydro-2H-pyran-4-yl group, is optimized to enhance key physicochemical properties. These properties are crucial for central nervous system (CNS) drug development, as they influence critical parameters for blood-brain barrier permeability, as assessed by Central Nervous System Multiparameter Optimization (CNS-MPO) scores . As a specialist chemical, (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is provided for research applications in preclinical drug discovery. This product is strictly for laboratory research use by trained professionals. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[3-(oxan-4-ylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKKWSUNMADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine , also known by its CAS number 1509351-24-9, belongs to a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is C11H16N2O2C_{11}H_{16}N_{2}O_{2} with a molecular weight of approximately 208.25 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a tetrahydro-2H-pyran moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.25 g/mol
CAS Number1509351-24-9
Purity≥98%

The biological activity of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression and inflammatory responses.

Anticancer Properties

Recent research has indicated that derivatives of tetrahydropyran compounds can act as inhibitors of the ALK5 receptor, which is implicated in the development of fibrotic diseases and tumors. For instance, a related study showed that certain tetrahydropyran derivatives exhibited significant inhibition of ALK5 autophosphorylation with IC50 values as low as 25 nM, demonstrating their potential as therapeutic agents in oncology .

Antiparasitic Activity

In addition to anticancer properties, the compound has been investigated for its antiparasitic effects. Research has highlighted that modifications in the chemical structure can enhance aqueous solubility and metabolic stability, leading to improved efficacy against malaria parasites. For example, compounds with polar functionalities showed increased activity against PfATP4 , a target for antimalarial drug development .

Study 1: ALK5 Inhibition

A study focusing on the inhibition of ALK5 by pyridine derivatives demonstrated that compounds similar to (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine could effectively reduce tumor growth in xenograft models. The study reported a significant reduction in tumor size following oral administration at doses of 30 mg/kg without notable toxicity .

Study 2: Antiparasitic Optimization

Another investigation into the optimization of tetrahydropyran derivatives for antimalarial activity revealed that specific substitutions on the pyridine ring enhanced both solubility and potency against malaria parasites. The findings suggested that maintaining a balance between solubility and metabolic stability is crucial for developing effective antimalarial agents .

Scientific Research Applications

The compound (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is a pyridine derivative with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on pharmacological properties, synthesis methods, and case studies that highlight its effectiveness in different contexts.

Structure and Composition

  • Molecular Formula : C11_{11}H16_{16}N2_2O3_3
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 1881243-24-8

The compound features a pyridine ring substituted with a methoxy group and a tetrahydropyran moiety, which may influence its biological activity and solubility.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. A specific study demonstrated that compounds similar to (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine displayed significant inhibition of tumor growth in xenograft models .

Neuropharmacology

Pyridine derivatives are often explored for their neuroactive properties. The methanamine group may contribute to the modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, compounds with similar structures showed promise in reducing neuronal apoptosis in models of neurodegenerative diseases. The mechanism was linked to the modulation of oxidative stress pathways .

Synthesis and Functionalization

The synthesis of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine can be achieved through various methods, including:

Synthesis Method

  • Starting Material : Tetrahydro-2H-pyran derivative.
  • Reagents : Methoxy and amine groups introduced via nucleophilic substitution.
  • Conditions : Typically carried out under reflux conditions in polar solvents like DMF or DMSO.

This method allows for the efficient production of the compound, which can be further modified for enhanced biological activity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tetrahydropyran moiety in the target compound and derivatives (e.g., ) enhances lipophilicity compared to simpler aryl-pyridine systems (e.g., ). This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Hydrogen-Bonding Capacity : The methanamine group (-CH₂NH₂) in all compounds provides a primary amine for hydrogen bonding, but its accessibility varies with substituent steric effects. For instance, the tetrahydropyran ring in the target compound may shield the amine group more than the linear structure in .

Kinase Inhibition Potential

  • The target compound’s structural analogs, such as 1-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine, demonstrate activity in QSAR models for Polo-like kinase-1 (PLK-1) inhibitors. However, steric hindrance from bulky substituents (e.g., tetrahydropyran) may reduce binding affinity compared to smaller analogs .
  • Derivatives like N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 8 in ) highlight the role of tetrahydropyran in modulating pharmacokinetic properties, such as metabolic stability and solubility.

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Formation of the tetrahydro-2H-pyran-4-yl methoxy intermediate.
  • Coupling or substitution onto the pyridine ring.
  • Introduction or reduction to the methanamine group.

The key challenges include selective functionalization on the pyridine ring and maintaining the integrity of the tetrahydropyran moiety under reaction conditions.

Preparation of the Tetrahydro-2H-pyran-4-yl Methoxy Intermediate

The tetrahydro-2H-pyran-4-yl group is typically introduced via etherification reactions involving tetrahydro-2H-pyran-4-yl methanol or related precursors.

Relevant Preparation Example:

  • Synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone as a key intermediate via Grignard reactions on N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide has been documented with yields up to 81% under controlled low-temperature conditions (-60 to 0 °C) using methylmagnesium bromide in tetrahydrofuran (THF).

  • The procedure involves addition of Grignard reagent to the amide in THF, followed by aqueous workup and purification by silica gel chromatography to isolate the ketone intermediate.

Introduction of the Methanamine Group on Pyridine

The methanamine group on the pyridine ring (at the 4-position) is typically introduced via reduction of a nitrile or amide precursor or by substitution of a suitable leaving group with an amine source.

Example from Related Compounds:

  • Reduction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile with lithium aluminium hydride (LiAlH4) in THF at 0-20 °C yields the corresponding methanamine in quantitative yield.

  • The reaction involves stirring the nitrile with LiAlH4 under nitrogen atmosphere, followed by quenching with sodium hydroxide solution, filtration, and concentration to isolate the amine as a light yellow oil.

Representative Preparation Method for (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine

Based on the integration of the above steps, a plausible preparation route is as follows:

Step Description Reaction Conditions Yield / Notes
1 Synthesis of tetrahydro-2H-pyran-4-yl intermediate (e.g., ketone or alcohol) Grignard reaction of N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in THF at 0 °C to -60 °C Up to 81% yield
2 Etherification of 3-hydroxypyridine or 3-halopyridine with tetrahydro-2H-pyran-4-yl methanol Base-catalyzed nucleophilic substitution or catalytic coupling in polar aprotic solvents Moderate to good yields, dependent on substrate and conditions
3 Introduction of methanamine group at 4-position of pyridine Reduction of nitrile precursor with LiAlH4 in THF at 0-20 °C Quantitative yield reported

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Notes
Grignard addition to amide Methylmagnesium bromide (3 eq) THF -60 to 0 °C 6 h 81% Controlled addition, inert atmosphere
Etherification 3-halopyridine + tetrahydro-2H-pyran-4-yl methanol DMF or DMSO 50-100 °C Several hours Moderate Base (e.g., K2CO3) catalyzed
Reduction of nitrile to amine LiAlH4 (5 eq) THF 0-20 °C ~0.4 h Quantitative Quench with NaOH, inert atmosphere

Research Findings and Considerations

  • The use of lithium aluminium hydride for nitrile reduction is a well-established method providing high yields and purity for methanamine derivatives, but requires careful quenching and handling due to reactivity.

  • Grignard reactions on tetrahydro-2H-pyran carboxamides are effective for ketone intermediate synthesis, with temperature control critical to avoid side reactions.

  • Etherification on heteroaromatic rings like pyridine can be challenging due to competing side reactions and requires optimization of base and solvent systems.

  • Purification typically involves silica gel chromatography or crystallization, with characterization by NMR and mass spectrometry confirming product identity.

Q & A

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the methanamine group (δ ~3.2 ppm for –CH2_2NH2_2) and pyridine-tetrahydro-2H-pyran linkage .
  • FT-IR : Identify amine N–H stretches (~3300 cm1^{-1}) and C–O–C ether vibrations (~1100 cm1^{-1}) .

How can contradictory spectral data between computational predictions and experimental results be resolved?

Advanced Research Question
Discrepancies often arise from solvent effects or conformational flexibility:

  • Solvent Correction : Use COSMO-RS or IEFPCM models to simulate solvent interactions in DFT calculations .
  • Dynamic NMR : Perform variable-temperature 1H^{1}\text{H} NMR to detect rotameric equilibria in the tetrahydro-2H-pyran moiety .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., HCl salts) can be obtained .

What computational methods are effective for predicting metabolic stability and degradation pathways?

Advanced Research Question

  • In Silico Tools : Use PISTACHIO and REAXYS databases to predict Phase I/II metabolism, focusing on amine oxidation (via CYP450) and glucuronidation .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
  • Accelerated Stability Studies : Expose the compound to oxidative (H2_2O2_2) and hydrolytic (pH 1–13) conditions to validate predictions .

What stability considerations are critical for storage and handling of this compound?

Basic Research Question

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridine ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanamine group .
  • pH Stability : The amine group is prone to protonation below pH 5; buffer solutions (pH 7–8) are recommended for aqueous studies .

What strategies mitigate side reactions during amine protection/deprotection?

Advanced Research Question

  • Alternative Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) for better stability under acidic conditions compared to Boc .
  • Selective Deprotection : Employ orthogonal protection (e.g., Alloc with Pd-mediated deprotection) if multiple amine groups are present .
  • By-product Analysis : Monitor reactions with LC-MS to detect over-oxidation (e.g., nitrile formation) or retro-Michael additions .

How can researchers optimize reaction yields in multi-step syntheses?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous flow systems reduce intermediate degradation and improve reproducibility in oxidation steps (e.g., KMnO4_4) .
  • Quenching Protocols : Rapid quenching with ice-cold water prevents over-reduction of the methanamine group during LiAlH4_4 steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.